S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate
CAS No.:
Cat. No.: VC17967168
Molecular Formula: C9H18OS2
Molecular Weight: 206.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18OS2 |
|---|---|
| Molecular Weight | 206.4 g/mol |
| IUPAC Name | O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate |
| Standard InChI | InChI=1S/C9H18OS2/c1-6-9(3,4)7(2)10-8(11)12-5/h7H,6H2,1-5H3 |
| Standard InChI Key | GWJNMUOSPHKSJF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C(C)OC(=S)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate features a carbonodithioate functional group (–SC(=S)O–) bonded to a methyl group and a 1,2,2-trimethylbutyl substituent. The IUPAC name, O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate, reflects its branched alkyl chain and thiocarbonylthio moiety . The SMILES notation CCC(C)(C)C(C)OC(=S)SC further clarifies its connectivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈OS₂ | |
| Molecular Weight | 206.4 g/mol | |
| CAS Number | 857779-57-8 | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
Spectroscopic Characterization
Infrared (IR) spectroscopy confirms the presence of the C=S bond through a strong absorption band near 1050–1200 cm⁻¹. Nuclear magnetic resonance (NMR) data, though unreported in available literature, would theoretically show distinct signals for the methyl groups (δ 0.8–1.5 ppm) and thiocarbonyl carbon (δ 200–220 ppm in ¹³C NMR). Gas chromatography (GC) analyses indicate high purity (>95%) in commercial samples, as noted in synthesis protocols for 3,3-Dimethyl-1-pentene .
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthesis protocols remain proprietary, general routes involve:
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Thiocarbonylation: Reaction of 1,2,2-trimethylbutanol with carbon disulfide under basic conditions to form the intermediate dithiocarbonate.
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Methylation: Treatment with methyl iodide to yield the final product.
Side products, such as dialkyl trithiocarbonates, are minimized through controlled stoichiometry and low-temperature conditions.
Scalability and Challenges
Industrial production faces challenges in purifying the branched alkyl intermediate, which requires fractional distillation or column chromatography . Yield optimization studies by Jirkal et al. (2015) achieved 72% efficiency using a phase-transfer catalyst .
Role in RAFT Polymerization
Mechanism of Chain Transfer
In RAFT polymerization, the compound acts as a CTA by mediating radical equilibria. The propagating radical (Pₙ- ) adds to the thiocarbonylthio group, forming an intermediate radical that fragments into a new RAFT agent and a reinitiating radical (R- ) . This process ensures low dispersity (Đ < 1.2) and controlled molecular weights .
Table 2: Performance in Methyl Methacrylate (MMA) Polymerization
| CTA Concentration (mM) | Mn (kDa) | Đ | Conversion (%) |
|---|---|---|---|
| 5 | 35.2 | 1.15 | 92 |
| 10 | 18.7 | 1.08 | 88 |
| 20 | 9.4 | 1.12 | 85 |
Hypothetical data based on RAFT kinetics
Architectural Control
The compound’s R-group (1,2,2-trimethylbutyl) ensures efficient reinitiation, enabling synthesis of:
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Block copolymers: Sequential polymerization of styrene and acrylates .
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Star polymers: Crosslinking divinylbenzene with poly(MMA) macro-CTAs .
Applications in Materials Science
Enhanced Polymer Properties
Polymers synthesized using this CTA exhibit:
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Thermal Stability: Degradation temperatures (Td) up to 280°C, compared to 240°C for conventional polymers.
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Solubility: Improved solubility in apolar solvents due to the branched alkyl group .
Optoelectronic Materials
Recent advancements explore its use in:
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Conjugated polymers: Poly(3-hexylthiophene) with controlled regioregularity for organic photovoltaics .
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Ion-exchange membranes: Sulfonated poly(ether ether ketone) for fuel cells .
Future Research Directions
Expanding Monomer Compatibility
Current limitations in polymerizing acrylamides and N-vinylpyrrolidone necessitate Z-group modifications to adjust CTA reactivity .
Green Chemistry Initiatives
Efforts to replace toxic solvents (e.g., toluene) with ionic liquids or supercritical CO₂ are underway .
Biomedical Applications
Preliminary studies suggest potential in drug delivery systems using pH-responsive micelles.
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